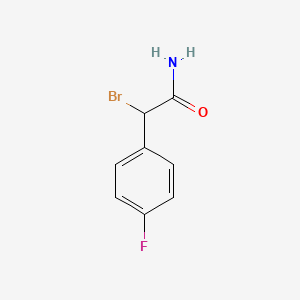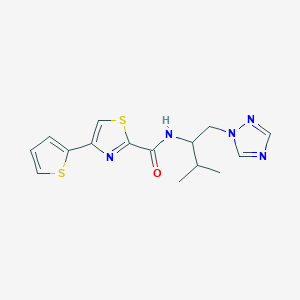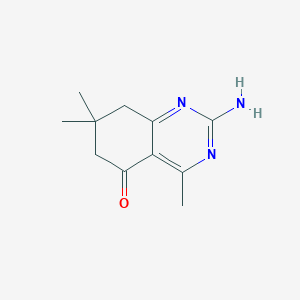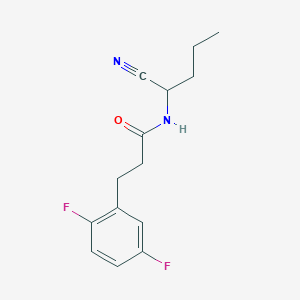
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide, also known as ML352, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been synthesized using different methods and has been extensively researched for its mechanism of action and its biochemical and physiological effects.
作用機序
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide is believed to inhibit the activity of an enzyme called phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which is involved in the production of phosphatidylinositol 4-phosphate (PI4P). PI4P is a lipid that is involved in various cellular processes, including intracellular signaling and membrane trafficking. By inhibiting the activity of PI4KIIIβ, N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide may disrupt these processes and inhibit the growth of cancer cells, reduce the production of beta-amyloid, and inhibit the growth of Plasmodium falciparum.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of PI4KIIIβ activity, the disruption of intracellular signaling and membrane trafficking, the inhibition of cancer cell growth, the reduction of beta-amyloid production, and the inhibition of Plasmodium falciparum growth. The compound has also been shown to be selective for PI4KIIIβ, with minimal effects on other kinases.
実験室実験の利点と制限
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has several advantages for lab experiments, including its selectivity for PI4KIIIβ, its ability to inhibit cancer cell growth, reduce beta-amyloid production, and inhibit Plasmodium falciparum growth. However, the compound also has limitations, including its low solubility in water and its potential toxicity at higher concentrations.
将来の方向性
There are several future directions for the study of N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacological properties. Other future directions include the study of its effects on other cellular processes and the investigation of its potential as a tool for studying PI4KIIIβ signaling. Additionally, the development of N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide derivatives and analogs may lead to the discovery of more potent and selective inhibitors of PI4KIIIβ.
合成法
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has been synthesized using different methods, including the one-pot synthesis method, which involves the reaction of 2,5-difluorobenzaldehyde and butylamine with acryloyl chloride. The compound has also been synthesized using the Suzuki-Miyaura cross-coupling reaction between 2,5-difluorobenzeneboronic acid and 3-bromo-N-(1-bromoethyl)propanamide, followed by the reaction with potassium cyanide to form N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide.
科学的研究の応用
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and malaria. The compound has been shown to inhibit the growth of cancer cells and reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease. N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has also been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
特性
IUPAC Name |
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O/c1-2-3-12(9-17)18-14(19)7-4-10-8-11(15)5-6-13(10)16/h5-6,8,12H,2-4,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMLXHJYTPWYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2859724.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)
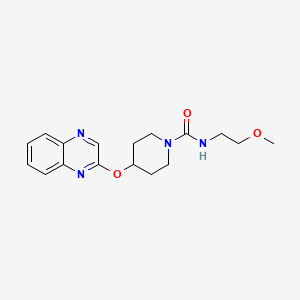

![(2-Chloro-6-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2859730.png)
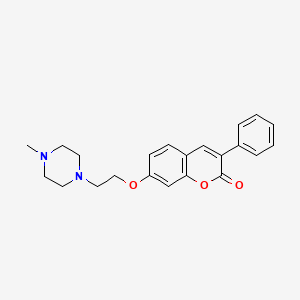
![2-[1-(Naphthalen-1-ylmethyl)azetidin-3-yl]triazole](/img/structure/B2859733.png)

![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)
![5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2859736.png)
![2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B2859741.png)
